molecular formula C9H12BClO2 B8601182 [5-Chloro-2-(propan-2-yl)phenyl]boronic acid

[5-Chloro-2-(propan-2-yl)phenyl]boronic acid

Cat. No. B8601182
M. Wt: 198.45 g/mol
InChI Key: ONQVHNSLTUHFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(propan-2-yl)phenyl]boronic acid is a useful research compound. Its molecular formula is C9H12BClO2 and its molecular weight is 198.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-Chloro-2-(propan-2-yl)phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-Chloro-2-(propan-2-yl)phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[5-Chloro-2-(propan-2-yl)phenyl]boronic acid

Molecular Formula

C9H12BClO2

Molecular Weight

198.45 g/mol

IUPAC Name

(5-chloro-2-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H12BClO2/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6,12-13H,1-2H3

InChI Key

ONQVHNSLTUHFTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

i-Propylmagnesium chloride (2 M in THF, 3.34 mL, 6.7 mmol) was added drop wise to a solution of 4-chloro-2-iodo-1-(propan-2-yl)benzene (1.7 g, 6.7 mmol) in dry THF (15 mL) at −30° C. and the reaction mixture was stirred at the same temperature for 30 min, under argon. After this time, trimethylborate (1.35 mL, 12.1 mmol) was added drop wise and the reaction mixture was stirred at the same temperature for 1.5 h. HCl (1 M, 6 mL) was added and the reaction mixture extracted with EtOAc (3×20 mL). The combined organic layers were dried over sodium sulfate and, after removal of the solvent, a solid was obtained, which was triturated with hexane to obtain the title compound as a white solid (1.05 g, 87%).
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
87%

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